molecular formula C10H14N2O B2761886 4-(Cyclopentyloxy)-2-methylpyrimidine CAS No. 2097917-70-7

4-(Cyclopentyloxy)-2-methylpyrimidine

Número de catálogo: B2761886
Número CAS: 2097917-70-7
Peso molecular: 178.235
Clave InChI: BCRRNRKXDHBPSQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(Cyclopentyloxy)-2-methylpyrimidine is a chemical compound intended for research applications. As a pyrimidine derivative featuring a cyclopentyloxy substituent, it serves as a valuable building block in medicinal chemistry and drug discovery research. Pyrimidine scaffolds are commonly investigated in the development of kinase inhibitors and other therapeutic agents . Related compounds, such as 4-Chloro-2-cyclopentyloxy-6-methyl-pyrimidine and 6-(Cyclopentyloxy)-2-methylpyrimidine-4-carboxylic acid, demonstrate the utility of this chemical class as key intermediates in organic synthesis . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate safety precautions. For detailed specifications, structural data, and shipping information, please consult directly with the supplier.

Propiedades

IUPAC Name

4-cyclopentyloxy-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8-11-7-6-10(12-8)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRRNRKXDHBPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Biological Activity & Medicinal Chemistry of 4-Alkoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine heterocycle is a "privileged scaffold" in medicinal chemistry, serving as the core for ubiquitous cellular components (DNA/RNA bases) and blockbuster drugs (e.g., Imatinib, Rosuvastatin). Among its functionalizations, 4-alkoxypyrimidine derivatives occupy a unique therapeutic niche.[1] The introduction of an alkoxy group (–OR) at the C4 position modulates lipophilicity (


), alters hydrogen-bond acceptor capabilities, and enables specific hydrophobic interactions within enzyme binding pockets.

This guide provides a technical deep-dive into the biological activity of these derivatives, focusing on their dominant roles as Kinase Inhibitors (Oncology) and Antimicrobial Agents . It synthesizes structure-activity relationships (SAR), detailed synthesis protocols, and validation methodologies.[2]

Structural Rationale: The 4-Alkoxy Advantage[1]

In drug design, the 4-alkoxypyrimidine moiety is rarely a bystander; it is a pharmacophoric anchor.

  • Lipophilicity Modulation: Unlike the polar carbonyl of a pyrimidinone, a C4-alkoxy group increases the scaffold's lipophilicity, improving passive membrane permeability.

  • Conformational Locking: The ether linkage allows the alkyl tail to orient into deep hydrophobic pockets (e.g., the "back pocket" of ATP-binding sites in kinases), while the pyrimidine nitrogen atoms remain available for hydrogen bonding in the hinge region.

  • Metabolic Stability: Ether linkages are generally more resistant to hydrolysis than esters or amides, though they can be subject to O-dealkylation by cytochrome P450 enzymes.[1]

Therapeutic Landscapes

Oncology: Kinase Inhibition (EGFR & CDKs)

The most potent application of 4-alkoxypyrimidines is in the inhibition of receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs).[1]

  • EGFR Inhibition: Derivatives often act as ATP-competitive inhibitors.[1] The pyrimidine N1 and C2-amino groups typically form hydrogen bonds with the "hinge region" amino acids (e.g., Met793 in EGFR). The 4-alkoxy group is critical here: it protrudes into the hydrophobic pocket (gatekeeper region), often determining selectivity against wild-type vs. mutant forms (e.g., T790M).[1]

  • CDK Inhibition: In CDK2 inhibition, 6-alkoxypyrimidines (often fused as purine bioisosteres) utilize the alkoxy chain to displace water molecules and fill the hydrophobic ATP-ribose binding site.[1]

Infectious Diseases: Antimicrobial & Antifungal

4-alkoxypyrimidines exhibit broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[1]

  • Mechanism: While less specific than in oncology, activity is often linked to the inhibition of dihydrofolate reductase (DHFR) (mimicking trimethoprim) or disruption of bacterial cell wall synthesis.

  • SAR Insight: Electron-withdrawing groups (Cl,

    
    ) on the phenyl ring attached via the alkoxy linker often enhance antimicrobial potency.
    

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of these derivatives relies on a "Push-Pull" electronic system and steric fit.[1]

PositionChemical ModificationBiological Impact
C4 (Alkoxy) Chain length (Me vs. Benzyl)Critical Determinant. Short chains (OMe) often reduce potency.[1] Bulky/aromatic ethers (e.g., benzyloxy) target hydrophobic pockets in kinases (EGFR/CDK).
C2 Amine/Aniline substitutionH-Bond Anchor. Essential for binding to the kinase hinge region.[1] Substitution with solubilizing groups (morpholine/piperazine) improves ADME.[1]
C5 Halogenation (F, Cl, Br)Metabolic Blocker. Blocks metabolic oxidation at this reactive position; enhances hydrophobic interaction.
C6 Alkyl/Aryl groupsSteric Modulator. Controls the conformation of the pyrimidine ring; can create steric clashes if too large.

Visualizing the Mechanism

The following diagram illustrates the dual-pathway synthesis and the mechanism of action within a kinase ATP pocket.

G cluster_binding Binding Mode Start 2,4-Dichloropyrimidine Inter Intermediate (C4-Chloro displaced) Start->Inter Alcohol/Base (SNAr, 0°C) Final 4-Alkoxypyrimidine Derivative Inter->Final Amine/Heat (SNAr, 80°C) Target Kinase Target (EGFR/CDK) Final->Target Binds to ATP_Pocket ATP Binding Pocket Target->ATP_Pocket Hinge Hinge Region (H-Bonding) ATP_Pocket->Hinge Pyrim-N1 / C2-NH Hydro_Pocket Hydrophobic Pocket (Alkoxy Binding) ATP_Pocket->Hydro_Pocket C4-Alkoxy Group Effect Inhibition of Phosphorylation ATP_Pocket->Effect Blocks ATP

Caption: Synthesis via sequential SNAr and Kinase Binding Mode showing the critical role of the C4-alkoxy group in hydrophobic pocket occupation.[1]

Experimental Protocols

Synthesis: Regioselective of 2,4-Dichloropyrimidine

Rationale: The C4 position of 2,4-dichloropyrimidine is more electrophilic than C2 due to the additive inductive effect of the adjacent nitrogens. This allows for controlled, sequential substitution.

Reagents: 2,4-dichloropyrimidine, Benzyl alcohol (example alkoxy source), NaH (60% dispersion), anhydrous THF.

Step-by-Step Protocol:

  • Activation: In a flame-dried round-bottom flask under

    
    , suspend NaH (1.1 eq) in anhydrous THF at 0°C.
    
  • Alkoxide Formation: Add Benzyl alcohol (1.0 eq) dropwise.[1] Stir for 30 min at 0°C to generate the sodium alkoxide.

  • Addition: Add a solution of 2,4-dichloropyrimidine (1.0 eq) in THF dropwise to the alkoxide mixture. Crucial: Keep temperature at 0°C to prevent bis-substitution.[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The C4-substituted product usually has a different Rf than the C2 isomer.[1][3]

  • Workup: Quench with ice water. Extract with EtOAc (3x).[1] Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel column chromatography.

    • Note: If the C2-amine is required next, react the isolated intermediate with the desired amine in Ethanol/DIPEA at reflux (80°C).

Biological Assay: In Vitro Kinase Inhibition (ADP-Glo™)

Rationale: This assay quantifies the amount of ADP produced during the kinase reaction. It is preferred over radioactive assays for its sensitivity and safety.

Materials: Recombinant EGFR or CDK2 enzyme, Poly(Glu,Tyr) substrate, Ultra-pure ATP, Test Compounds (dissolved in DMSO).

Protocol:

  • Preparation: Dilute compounds in kinase buffer (Tris-HCl pH 7.5,

    
    , MnCl2, DTT) to 3x desired concentration.
    
  • Enzyme Mix: Prepare 3x Enzyme/Substrate mix.

  • Reaction Assembly: In a white 384-well plate:

    • Add 2 µL Compound solution.

    • Add 2 µL Enzyme/Substrate mix.

    • Incubate 10 min at RT (allows compound to bind).[1]

    • Add 2 µL ATP (at

      
       concentration) to start reaction.[1]
      
  • Incubation: Incubate for 60 min at RT.

  • Detection:

    • Add 6 µL ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP).[1] Incubate 40 min.

    • Add 12 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Calculate % Inhibition =

    
    . Fit to sigmoidal dose-response curve to determine 
    
    
    
    .[1]

Future Outlook

The 4-alkoxypyrimidine scaffold is evolving toward Covalent Inhibitors (adding acrylamide "warheads" to target cysteines) and PROTACs (Proteolysis Targeting Chimeras), where the pyrimidine acts as the warhead linked to an E3 ligase ligand. The modularity of the alkoxy chain makes it an ideal attachment point for these complex linkers.

References

  • Review of Pyrimidine Biological Activity

    • Title: Synthesis and Biological Activities of some Pyrimidine deriv
    • Source: Oriental Journal of Chemistry, 2018.
    • URL:[Link]

  • Synthesis Mechanism (

    
    ): 
    
    • Title: Facile Synthesis of 2-Amino-4-alkoxypyrimidines via Consecutive Nucleophilic Arom

      
      ) Reactions[1][4]
      
    • Source: Bulletin of the Korean Chemical Society, 2016.[5]

    • URL:[Link][1]

  • CDK Inhibition SAR

    • Title: Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines[1][6]

    • Source: Journal of Medicinal Chemistry, 2017.
    • URL:[Link][1]

  • EGFR Inhibition Context

    • Title: A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship[7][8]

    • Source: Frontiers in Pharmacology, 2022.
    • URL:[Link]

  • Antimicrobial Activity

    • Title: Studies on synthesis of pyrimidine derivatives and their antimicrobial activity[9][10][11][12]

    • Source: Arabian Journal of Chemistry, 2016.
    • URL:[Link][1]

Sources

4-(Cyclopentyloxy)-2-methylpyrimidine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of 4-(Cyclopentyloxy)-2-methylpyrimidine , a specialized heterocyclic ether scaffold used in medicinal chemistry.

Rational Design, Synthesis, and Medicinal Application of a Lipophilic Pyrimidine Scaffold

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

This compound represents a strategic structural motif where the 4-position of a 2-methylpyrimidine core is functionalized with a cyclopentyl ether. This modification is frequently employed to modulate lipophilicity (


) and metabolic stability compared to linear alkoxy chains (e.g., 

-butoxy) or smaller branched groups (e.g., isopropoxy).
Identifiers & Properties
PropertyValue / Description
IUPAC Name 4-(Cyclopentyloxy)-2-methylpyrimidine
Common Name 2-Methyl-4-cyclopentoxypyrimidine
CAS Number Not widely indexed in public registries; Custom Synthesis Target
Molecular Formula

Molecular Weight 178.23 g/mol
SMILES CC1=NC=CC(OC2CCCC2)=N1
InChI Key (Predicted) KV...[1][2] (Structure-dependent)
LogP (Calc) ~2.3 – 2.6 (Moderate Lipophilicity)
H-Bond Acceptors 3 (N1, N3, O)
H-Bond Donors 0
Topological Polar Surface Area (TPSA) ~35 Ų

Note on CAS: As a specialized intermediate, this specific ether often lacks a dedicated entry in public bulk chemical registries (e.g., PubChem) compared to its 4-methoxy or 4-benzyloxy analogs. It is typically generated in situ or synthesized on-demand for SAR (Structure-Activity Relationship) studies.

Synthetic Methodology (SnAr Protocol)

The most robust route to 4-(Cyclopentyloxy)-2-methylpyrimidine is the Nucleophilic Aromatic Substitution (SnAr) of 4-chloro-2-methylpyrimidine with cyclopentanol. This reaction exploits the electron-deficient nature of the pyrimidine ring, activated by the nitrogen atoms, allowing displacement of the chloride leaving group by the alkoxide nucleophile.

Reaction Mechanism & Logic
  • Substrate: 4-Chloro-2-methylpyrimidine (Commercially available, CAS 4994-86-9).

  • Nucleophile: Cyclopentoxide anion (Generated in situ from cyclopentanol).

  • Base Selection: Sodium Hydride (

    
    ) is preferred for clean deprotonation in aprotic solvents (THF, DMF). Potassium tert-butoxide (
    
    
    
    ) is a viable alternative for process scalability.
  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide) to solvate the cation and enhance nucleophilicity.

Experimental Protocol (Bench Scale)

Objective: Synthesis of 5.0 g of 4-(Cyclopentyloxy)-2-methylpyrimidine.

Reagents:

  • 4-Chloro-2-methylpyrimidine (1.0 eq, 39 mmol, 5.0 g)

  • Cyclopentanol (1.2 eq, 47 mmol, 4.05 g)

  • Sodium Hydride (60% in oil) (1.5 eq, 58.5 mmol, 2.34 g)

  • Anhydrous THF (50 mL)

Step-by-Step Procedure:

  • Preparation of Alkoxide:

    • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

    • Add NaH (2.34 g) and wash twice with anhydrous hexane to remove mineral oil (optional, for purity).

    • Suspend NaH in anhydrous THF (30 mL) and cool to 0°C in an ice bath.

    • Add Cyclopentanol (4.05 g) dropwise over 15 minutes. Evolution of

      
       gas will occur.
      
    • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

  • Nucleophilic Substitution:

    • Cool the alkoxide solution back to 0°C.

    • Dissolve 4-Chloro-2-methylpyrimidine (5.0 g) in anhydrous THF (20 mL) and add it dropwise to the reaction mixture.

    • Remove the ice bath and heat the reaction to reflux (66°C) for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (System: 20% EtOAc in Hexanes). The starting chloride (

      
      ) should disappear, and a new, more polar spot (
      
      
      
      ) should appear.
  • Work-up & Isolation:

    • Quench the reaction carefully with saturated

      
       solution (20 mL) at 0°C.
      
    • Extract the aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Combine organic layers and wash with Brine (

      
       mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude oil is typically purified via Flash Column Chromatography on silica gel.

    • Eluent: Gradient of 0%

      
       20% Ethyl Acetate in Hexanes.
      
    • Yield Expectation: 80–90% (pale yellow oil or low-melting solid).

Visualization: Synthesis & Workflow

The following diagram illustrates the reaction pathway and the logical flow of the experimental procedure.

SynthesisWorkflow Start Start: 4-Chloro-2-methylpyrimidine Reaction Reaction: SnAr (THF, Reflux, 6h) Start->Reaction Reagent Reagent: Cyclopentanol + NaH Intermediate Intermediate: Cyclopentoxide Anion Reagent->Intermediate Deprotonation (-H2) Intermediate->Reaction Nucleophilic Attack Workup Workup: Quench (NH4Cl) Extract (EtOAc) Reaction->Workup Conversion >95% Product Product: 4-(Cyclopentyloxy)-2-methylpyrimidine Workup->Product Purification (Column Chrom.)

Caption: Logical workflow for the SnAr synthesis of 4-(Cyclopentyloxy)-2-methylpyrimidine from chloropyrimidine precursor.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained. The causality of these signals confirms the structure.

TechniqueSignalInterpretation

H-NMR
(CDCl

)

2.55 (s, 3H)
Methyl group at C2 position.

1.60 – 2.00 (m, 8H)
Cyclopentyl methylene protons (

).

5.45 (m, 1H)
Methine proton (

) of the cyclopentyl ring. The downfield shift confirms ether linkage.

6.50 (d, 1H)
H5 Pyrimidine proton (Doublet due to coupling with H6).

8.30 (d, 1H)
H6 Pyrimidine proton (Deshielded by adjacent N).
LC-MS (ESI+)

179.2

Protonated molecular ion peak consistent with MW 178.23.

Applications in Drug Discovery

This scaffold is not merely a chemical curiosity; it serves specific functions in medicinal chemistry programs:

  • Bioisosteric Replacement: The cyclopentyl group is a common bioisostere for isopropyl, isobutyl, or phenyl rings. It offers a balance of lipophilicity (

    
    ) without the aromaticity of a phenyl ring, potentially reducing metabolic liability (e.g., avoiding hydroxylation at the para-position of a phenyl ring).
    
  • Kinase Inhibition: Pyrimidine ethers are privileged structures in kinase inhibitors (e.g., similar motifs in EGFR or CDK inhibitors). The 4-alkoxy substitution pattern mimics the ATP adenine ring's interaction with the hinge region.

  • GPCR Ligands: Used in CRF1 antagonists and other GPCR targets where a hydrophobic pocket requires a "bulky" aliphatic group for optimal occupancy.

Safety & Handling

  • Hazard Classification: Treat as an irritant (Skin/Eye).

  • Reactivity: The product is stable under standard conditions. The precursor (NaH) is water-reactive and pyrophoric; handle under inert atmosphere (

    
     or 
    
    
    
    ).
  • Storage: Store in a cool, dry place (

    
    ).
    

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General SnAr Mechanism).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20683 (4-Chloro-2-methylpyrimidine). Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Bioisosterism of Cyclopentyl Ethers).

Sources

The Medicinal Chemist’s Guide to Cyclopentyloxy-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the medicinal chemistry of cyclopentyloxy-substituted pyrimidines .

Technical Whitepaper | Version 1.0

Executive Summary & Pharmacophore Rationale

In modern drug discovery, the cyclopentyloxy group (


) serves as a critical "privileged substructure" when attached to a pyrimidine core. Unlike simple alkoxy groups (methoxy/ethoxy), the cyclopentyl ether offers a unique balance of lipophilicity , conformational restriction , and metabolic resilience .

When grafted onto a pyrimidine scaffold—typically at the C4 or C2 position—this motif functions primarily as a hydrophobic space-filler . It is designed to occupy specific lipophilic pockets (e.g., the Q2 pocket in PDE4 enzymes or the ribose-binding pocket in kinases) while the pyrimidine nitrogen atoms engage in essential hydrogen bonding with the target protein’s hinge region or catalytic residues.

Key Physicochemical Advantages:
  • Lipophilic Efficiency (LipE): The cyclopentyl ring increases

    
     significantly (+1.5 to +2.0 relative to methoxy), driving potency in hydrophobic clefts without the "floppiness" of an 
    
    
    
    -pentyl chain.
  • Entropy-Enthalpy Compensation: The cyclic constraint reduces the entropic penalty upon binding compared to linear alkyl chains.

  • Metabolic Shielding: The secondary carbon of the ether linkage is sterically hindered, often reducing the rate of

    
    -dealkylation compared to primary alkyl ethers.
    

Synthetic Architecture

The construction of cyclopentyloxy-pyrimidines is dominated by Nucleophilic Aromatic Substitution (


) . The choice of base, solvent, and temperature is dictated by the regioselectivity requirements of the pyrimidine electrophile.
The Regioselectivity Challenge

When starting from 2,4-dichloropyrimidine , the C4 position is kinetically more electrophilic than C2 due to the para-like resonance contribution and lower steric hindrance. This allows for sequential functionalization.

Diagram 1: Regioselective Synthesis Workflow

Synthesis Start 2,4-Dichloropyrimidine Cond1 Condition A: Cyclopentanol (1 eq) NaH, THF, 0°C Start->Cond1 SNAr (Kinetic Control) Note NOTE: To install at C2 first, C4 must be blocked or less reactive leaving group used. Start->Note Prod1 4-(Cyclopentyloxy)-2-chloropyrimidine (Major Isomer) Cond1->Prod1 C4 Selective Cond2 Condition B: Amine/Boronate Pd(OAc)2 / SPhos Prod1->Cond2 Suzuki/Buchwald Final 2,4-Disubstituted Pyrimidine (Target Drug Core) Cond2->Final C2 Functionalization

Caption: Sequential functionalization strategy leveraging the kinetic reactivity of C4-Cl over C2-Cl in 2,4-dichloropyrimidine.

Alternative Routes
  • Mitsunobu Reaction: Used when the pyrimidine precursor is a 4-hydroxypyrimidine (tautomer of pyrimidinone).

    • Reagents: Cyclopentanol,

      
      , DIAD/DEAD.
      
    • Pros: Mild conditions, avoids strong bases.

    • Cons: Often suffers from

      
      -alkylation vs. 
      
      
      
      -alkylation competition.
      
      
      -alkylation is favored in non-polar solvents, while
      
      
      -alkylation dominates in polar protic solvents.

Medicinal Chemistry Case Studies

Case Study A: PDE4 Inhibitors (The "Rolipram" Mimics)

The most prominent application of the cyclopentyloxy group is in the inhibition of Phosphodiesterase 4 (PDE4) , a target for inflammation (COPD, psoriasis) and CNS disorders.

  • The Target: The PDE4 active site contains a distinct hydrophobic pocket (Q2) that perfectly accommodates a cyclopentyl ring.

  • The Evolution: Early inhibitors like Rolipram featured a catechol ether. Modern medicinal chemistry often replaces the catechol core with a pyrimidine to improve solubility and reduce emetic side effects (a common liability of PDE4 inhibitors).

  • Structural Logic: The pyrimidine ring acts as a scaffold to orient the cyclopentyloxy group into the Q2 pocket while presenting an orthogonal substituent (e.g., a pyridine or amide) to the solvent-exposed region.

Case Study B: Kinase Inhibitors (IGF-1R & CDK)

In kinase inhibitors, the cyclopentyloxy moiety is often used to target the ribose-binding pocket or the gatekeeper region .

  • Example: 2-amino-4-cyclopentyloxypyrimidines.

  • Mechanism: The ether oxygen can accept a hydrogen bond from a lysine residue, while the cyclopentyl ring displaces water molecules from the hydrophobic back-cleft, providing an entropic gain in binding affinity.

Structure-Activity Relationship (SAR) Deep Dive

When optimizing a lead compound containing this motif, the following SAR trends are typically observed:

ModificationEffect on PotencyEffect on Metabolic StabilityRationale
Cyclopentyl → Cyclobutyl Decreased (

)
Increased (

)
Ring contraction reduces lipophilic contact; reduces oxidative liability.
Cyclopentyl → Cyclohexyl Variable (

)
Decreased (

)
Often too bulky for tight pockets; higher lipophilicity increases clearance.
Cyclopentyl → Tetrahydrofuran Decreased (

)
Increased (

)
Lowers

; introduces polarity that may clash with hydrophobic residues.
Ether (-O-) → Amine (-NH-) Decreased (

)
Increased (

)
Loss of H-bond acceptor capability; NH is a H-bond donor, which may incur desolvation penalties.
Fluorination (on ring) Maintained (

)
Increased (

)
Blocks metabolic hydroxylation sites; lowers electron density on the ether oxygen.
Diagram 2: SAR Decision Tree

SAR Root Lead: 4-(Cyclopentyloxy)pyrimidine Metab Issue: High Metabolic Clearance? Root->Metab Potency Issue: Low Potency? Root->Potency Sol1 Strategy 1: Fluorinate Ring (3,3-difluorocyclopentyl) Metab->Sol1 Sol2 Strategy 2: Contract to Cyclobutyl Metab->Sol2 Sol3 Strategy 3: Check Pocket Size (Expand to Cyclohexyl?) Potency->Sol3 Sol4 Strategy 4: Rigidify Linker (Direct C-C bond?) Potency->Sol4

Caption: Decision matrix for optimizing the cyclopentyloxy pharmacophore during lead optimization.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 4-(Cyclopentyloxy)-2-chloropyrimidine

This protocol utilizes the higher reactivity of the C4-chloride in 2,4-dichloropyrimidine.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • Cyclopentanol (1.1 eq)

  • Sodium Hydride (60% dispersion in oil, 1.2 eq)

  • Anhydrous THF (10 mL/mmol)

Methodology:

  • Preparation of Alkoxide: In a flame-dried round-bottom flask under Argon, suspend NaH in anhydrous THF at 0°C. Add cyclopentanol dropwise over 15 minutes. Stir at 0°C for 30 minutes until H2 evolution ceases.

  • Addition: Dissolve 2,4-dichloropyrimidine in minimal THF and add it dropwise to the alkoxide solution at 0°C. Crucial: Keep temperature low to prevent bis-substitution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LCMS. The C4-substituted product usually runs slightly more polar than the starting material but less polar than the bis-substituted byproduct.

  • Workup: Quench with saturated

    
     solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography on silica gel. Gradient elution (0-20% EtOAc in Hexanes) typically yields the 4-isomer as the major product (>85% regioselectivity).

Validation Criteria:

  • 1H NMR (CDCl3): Look for the diagnostic downfield shift of the pyrimidine C6-H (approx

    
     8.2 ppm) and the C5-H doublet (approx 
    
    
    
    6.5 ppm). The cyclopentyl methine proton typically appears as a multiplet around
    
    
    5.4 ppm.
  • Regio-check: NOE (Nuclear Overhauser Effect) difference spectroscopy between the ether methine and the pyrimidine C5-H is the gold standard for confirming C4 substitution.

Future Outlook

The cyclopentyloxy-pyrimidine motif is evolving. Current trends include:

  • Deuteration: Per-deuterated cyclopentyl groups (

    
    -cyclopentyl) to improve half-life without altering binding thermodynamics (the "heavy drug" approach).
    
  • Bicyclic Isosteres: Replacing the cyclopentyl ring with bicyclo[1.1.1]pentane to improve metabolic stability and patentability while maintaining the lipophilic vector.

References

  • Discovery of Selective PDE4B Inhibitors. Title: PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Source: Molecules (MDPI), 2023. URL:[Link]

  • Kinase Inhibitor Synthesis & SAR. Title: Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile as a Potent Inhibitor of CDK4. Source: Journal of Medicinal Chemistry / ResearchGate. URL:[Link]

  • Nucleophilic Aromatic Substitution Mechanisms. Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism. Source: Master Organic Chemistry. URL:[Link]

  • Regioselectivity in Pyrimidines. Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.[1] Source: Journal of Organic Chemistry (via NIH). URL:[Link]

Sources

4-(Cyclopentyloxy)-2-methylpyrimidine Analogs: Patent Landscape & Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(Cyclopentyloxy)-2-methylpyrimidine scaffold represents a specialized pharmacophore in modern medicinal chemistry, primarily utilized in the development of Kinase Inhibitors (CDK, LRRK2) and G-Protein Coupled Receptor (GPCR) modulators (mGluR5) . This structural motif combines the electron-deficient pyrimidine core with a lipophilic, metabolically stable cyclopentyl ether, offering a unique balance of solubility, membrane permeability, and specific hydrophobic pocket occupancy.

This technical guide analyzes the patent landscape, synthetic methodologies, and structure-activity relationships (SAR) of this scaffold, providing a roadmap for researchers in early-stage drug discovery.

Chemical Scaffold & Pharmacophore Analysis[1]

Structural Logic

The 4-(Cyclopentyloxy)-2-methylpyrimidine core is not merely a linker; it is a functional pharmacophore designed to address specific binding challenges:

  • Pyrimidine Core (Aromatic System): Acts as a hydrogen bond acceptor (N1/N3) and a scaffold for orthogonal substitution. The 2-methyl group provides metabolic stability against oxidation at the C2 position, a common liability in unsubstituted pyrimidines.

  • Cyclopentyloxy Moiety (Hydrophobic Tail): The ether linkage offers rotational freedom, allowing the cyclopentyl ring to adopt an "envelope" conformation. This is critical for filling hydrophobic pockets (e.g., the ribose-binding pocket of kinases or the allosteric site of GPCRs) without the entropic penalty of a rigid fused ring.

  • 2-Methyl Substitution: Unlike the 2-amino group found in many kinase inhibitors (which targets the hinge region), the 2-methyl group suggests a role in allosteric modulation or Type II/III kinase inhibition , where H-bond donation at C2 is not required or is detrimental.

Key Physicochemical Properties
PropertyValue (Approx.)Impact on Drug Design
ClogP 2.8 - 3.2Optimal for CNS penetration (mGluR targets).
TPSA ~26 ŲHigh membrane permeability.
H-Bond Donors 0Reduces non-specific binding; improves BBB crossing.
Rotatable Bonds 2Limited flexibility reduces entropic loss upon binding.

Patent Landscape & Therapeutic Targets[2]

The patent landscape for this scaffold is dominated by two primary therapeutic areas: Oncology (CDK Inhibitors) and Neurology (mGluR5/LRRK2 Modulators) .

Oncology: Cyclin-Dependent Kinase (CDK) Inhibitors

Recent filings (2020–2024) highlight the use of 4-(cyclopentyloxy)pyrimidines as intermediates and core scaffolds for CDK2/4/6 degraders (PROTACs) and inhibitors.

  • Key Assignee: Vertex Pharmaceuticals, Genentech.

  • Mechanism: The pyrimidine ring binds to the ATP-binding site, while the cyclopentyloxy group occupies the hydrophobic back-pocket, imparting selectivity over other kinases.

  • Patent Spotlight: WO2020006497A1 describes bifunctional compounds where the 4-(cyclopentyloxy)pyrimidine moiety serves as the E3 ligase binding element or the target protein ligand.

Neurology: mGluR5 & LRRK2 Modulators

The 2-methyl-4-alkoxypyrimidine motif is a classic scaffold for Negative Allosteric Modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).

  • Key Assignees: F. Hoffmann-La Roche, Addex Therapeutics, Merck & Co.

  • Mechanism: These analogs bind to the transmembrane allosteric site of mGluR5, distinct from the glutamate binding site. The cyclopentyl group is critical for potency; replacing it with a methyl or ethyl group often leads to a >10-fold loss in activity.

  • LRRK2 Connection: Roche has disclosed aminopyrimidine derivatives (structurally related to the 2-methyl analogs) as LRRK2 inhibitors for Parkinson’s disease (e.g., WO2012062783).

Visualizing the Landscape

The following diagram illustrates the connectivity between the core scaffold, key assignees, and therapeutic targets.

PatentLandscape Core 4-(Cyclopentyloxy)- 2-methylpyrimidine Oncology Oncology (CDK2/4/6 Inhibitors) Core->Oncology Scaffold for PROTACs Neurology Neurology (mGluR5 / LRRK2) Core->Neurology Allosteric Pharmacophore Mod1 2-Chloro Intermediate (Electrophile) Core->Mod1 Mod2 2-Amino Derivative (Hinge Binder) Core->Mod2 Vertex Vertex Pharma (WO2020006497) Oncology->Vertex Roche Roche / Genentech (WO2012062783) Neurology->Roche Addex Addex Therapeutics (mGluR5 NAMs) Neurology->Addex

Figure 1: Patent landscape connectivity for 4-(Cyclopentyloxy)-2-methylpyrimidine analogs.

Synthetic Methodology

The synthesis of 4-(cyclopentyloxy)-2-methylpyrimidine is a nucleophilic aromatic substitution (SNAr). While conceptually simple, the choice of base and temperature is critical to prevent side reactions (e.g., hydrolysis) or incomplete conversion.

Protocol: Synthesis of 4-(Cyclopentyloxy)-2-methylpyrimidine

Objective: To synthesize the core scaffold from commercially available precursors.

Reagents:

  • Precursor: 4-Chloro-2-methylpyrimidine (CAS: 4994-86-9)

  • Nucleophile: Cyclopentanol (CAS: 96-41-3)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) or Potassium tert-butoxide (KOtBu)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF.

Step-by-Step Procedure:

  • Preparation of Alkoxide:

    • In a flame-dried 250 mL round-bottom flask under Nitrogen atmosphere, suspend NaH (1.2 eq) in anhydrous THF (50 mL).

    • Cool the suspension to 0°C using an ice bath.

    • Add Cyclopentanol (1.1 eq) dropwise over 15 minutes. Evolution of H2 gas will occur.

    • Stir at 0°C for 30 minutes until gas evolution ceases and a clear solution (sodium cyclopentoxide) forms.

  • Coupling Reaction:

    • Add a solution of 4-Chloro-2-methylpyrimidine (1.0 eq) in THF (10 mL) dropwise to the alkoxide solution at 0°C.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

    • Optimization Note: If reaction is sluggish (monitored by TLC/LCMS), heat to reflux (66°C) for 4–6 hours.

  • Workup:

    • Quench the reaction carefully with saturated NH4Cl solution (20 mL).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL).

    • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes).

    • Yield: Typically 75–85% as a colorless oil or low-melting solid.

Synthesis Pathway Diagram

Synthesis SM1 4-Chloro-2-methylpyrimidine (Electrophile) Reagents NaH / THF 0°C to Reflux SM1->Reagents SM2 Cyclopentanol (Nucleophile) SM2->Reagents Product 4-(Cyclopentyloxy)- 2-methylpyrimidine Reagents->Product S_NAr

Figure 2: Synthetic pathway for the core scaffold.

Structure-Activity Relationship (SAR) Insights

Based on the patent data, the following SAR trends define the utility of this scaffold:

The C4-Alkoxy Position (The "Tail")
  • Cyclopentyl vs. Cyclobutyl/Cyclohexyl: The cyclopentyl ring is often the "Goldilocks" zone.

    • Cyclobutyl: Often too small to fill the hydrophobic pocket, leading to reduced potency (10-fold loss).

    • Cyclohexyl: Frequently leads to steric clashes or metabolic liability (oxidation).

  • Ether vs. Amine Linker: Changing -O- to -NH- (4-cyclopentylaminopyrimidine) generally increases polarity and H-bond donor capacity. This is preferred for Kinase Inhibitors (to interact with the hinge region) but detrimental for mGluR NAMs (which require lipophilicity).

The C2-Position (The "Head")
  • Methyl (Me): Provides metabolic stability and lipophilicity. Found in allosteric modulators.[1][2]

  • Amino (NH2): Essential for ATP-competitive kinase inhibitors.

  • Chloro (Cl): Reactive intermediate.

Future Outlook & Strategic Recommendations

The 4-(cyclopentyloxy)-2-methylpyrimidine scaffold is currently experiencing a renaissance in Targeted Protein Degradation (TPD) . Its compact size and defined vector make it an ideal "warhead" or linker attachment point for PROTACs targeting kinases.

Recommendation for Researchers:

  • For CNS Targets: Focus on the 2-methyl variant to maximize BBB penetration. Explore fluorinated cyclopentyl rings (e.g., 3,3-difluorocyclopentyl) to block metabolic hot spots.

  • For Oncology: Utilize the 2-chloro intermediate to install solubilizing groups or E3 ligase ligands at the C2 position, keeping the C4-cyclopentyloxy group as a selectivity filter.

References

  • Vertex Pharmaceuticals Inc. (2020). Inhibitors of Cyclin-Dependent Kinases. WO2020006497A1. World Intellectual Property Organization. Link

  • F. Hoffmann-La Roche AG. (2012). Pyrazole Aminopyrimidine Derivatives as LRRK2 Modulators. WO2012062783A1. World Intellectual Property Organization. Link

  • Addex Pharma SA. (2008). Use of mGluR5 Antagonists for the Treatment of GERD. US Patent 8,632,805. United States Patent and Trademark Office. Link

  • Signal Pharmaceuticals, LLC. (2009). Inhibitors of Protein Kinases. WO2009131687A2. World Intellectual Property Organization. Link

  • Genentech, Inc. (2016).[3] Substituted Benzoxazoles and Methods of Use Thereof. US Patent 9,493,429.[3] United States Patent and Trademark Office. Link

Sources

Methodological & Application

Application Note: Solvent Engineering for Regioselective O-Alkylation of Hydroxypyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The alkylation of hydroxypyrimidines presents a classic challenge in heterocyclic chemistry: controlling regioselectivity between the nitrogen (N-alkylation) and oxygen (O-alkylation) atoms. Under standard thermodynamic conditions, the lactam (N-alkyl) tautomer is overwhelmingly favored due to the aromatic stability of the amide-like resonance.

This guide provides a definitive protocol for overriding this thermodynamic preference to achieve O-alkylation . By manipulating solvent dielectric constants, exploiting the "Silver Effect," or utilizing the Mitsunobu mechanism, researchers can invert selectivity from >9:1 N-selectivity to >10:1 O-selectivity.

Mechanistic Grounding: The Ambident Nucleophile

Hydroxypyrimidines exist in a tautomeric equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms. While the lactim form is required for O-alkylation, the lactam form is generally more stable in solution, particularly in polar solvents.

The Selectivity Bifurcation
  • N-Alkylation (Thermodynamic Path): Favored by polar aprotic solvents (DMF, DMSO) and soft electrophiles. The solvent stabilizes the charge-separated transition state leading to the N-alkyl product.

  • O-Alkylation (Kinetic/Hard Path): Favored by non-polar solvents, hard electrophiles, or specific coordination chemistry (Ag⁺) that "masks" the nitrogen.

Visualization: Pathway Decision Tree

The following diagram illustrates how solvent and reagent choices dictate the reaction outcome.

G Start Hydroxypyrimidine Substrate Equilibrium Tautomeric Equilibrium Start->Equilibrium PolarSolvent Polar Aprotic Solvent (DMF/DMSO, ε > 30) Equilibrium->PolarSolvent Standard Base (K2CO3/NaH) NonPolar Non-Polar Solvent (Toluene/DCM) + Ag+ Equilibrium->NonPolar Silver Salts (Ag2CO3) Mitsunobu Mitsunobu Conditions (THF, PPh3, DIAD) Equilibrium->Mitsunobu Redox Dehydration N_TS Stabilized Dipolar Transition State PolarSolvent->N_TS N_Product N-Alkylated Product (Thermodynamic) N_TS->N_Product O_TS O-Phosphonium or Ag-Complexed N NonPolar->O_TS Mitsunobu->O_TS O_Product O-Alkylated Product (Kinetic) O_TS->O_Product

Figure 1: Decision tree showing how solvent and reagent selection drives the bifurcation between N- and O-alkylation pathways.

Solvent Selection Matrix

The choice of solvent is not merely about solubility; it is the primary controller of the reaction coordinate.

Solvent ClassRepresentative SolventsDielectric Constant (ε)Primary OutcomeMechanism Note
Polar Aprotic DMF, DMSO, DMAc36 – 47N-Alkylation High ε stabilizes the charge-separated transition state of N-attack. Dissociates ion pairs, leaving the softer N-anion exposed.
Ethereal THF, 1,4-Dioxane7.5 – 2.2O-Alkylation Low ε promotes tight ion pairing. Used primarily in Mitsunobu reactions where O-selectivity is driven by P-O affinity.
Non-Polar Aromatic Toluene, Benzene2.3 – 2.7O-Alkylation Requires Silver Salts. The solvent does not solvate the anion well; reaction occurs on the solid surface or via tight ion pairs where Ag⁺ blocks Nitrogen.
Chlorinated DCM, Chloroform4.8 – 8.9Mixed / O-Selective Often used with Ag₂CO₃. Moderate polarity allows some solubility without promoting N-attack as strongly as DMF.

Experimental Protocols

Protocol A: Silver-Mediated Direct O-Alkylation

Best for: Alkyl halides (primary/secondary) where Mitsunobu is not applicable. Mechanism: The "Silver Effect." Ag⁺ acts as a soft Lewis acid, coordinating to the soft Nitrogen atom of the pyrimidine ring. This coordination sterically and electronically blocks the nitrogen, forcing the electrophile to attack the oxygen.

Reagents:

  • Substrate: Hydroxypyrimidine derivative (1.0 equiv)

  • Alkylating Agent: Alkyl Iodide or Bromide (1.2 – 1.5 equiv)

  • Base/Promoter: Silver Carbonate (Ag₂CO₃) (1.0 – 1.5 equiv)

  • Solvent: Toluene (anhydrous) or Benzene (if permitted)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Argon or Nitrogen atmosphere.

  • Solvation: Suspend the hydroxypyrimidine (1.0 equiv) and Silver Carbonate (Ag₂CO₃, 1.1 equiv) in anhydrous Toluene (0.1 M concentration). Note: The reaction is heterogeneous; complete dissolution is not required.

  • Activation: Stir at room temperature for 15 minutes to allow initial Ag-N coordination.

  • Addition: Add the Alkyl Iodide (1.2 equiv) dropwise.

  • Reaction: Heat the mixture to reflux (110°C) and stir for 12–24 hours. Shield from light (wrap flask in foil) to prevent degradation of silver salts.

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (typically Hexanes/EtOAc).

Validation:

  • 1H NMR: O-alkyl groups typically appear downfield (3.9–4.0 ppm for O-Me) compared to N-alkyl groups (3.4–3.6 ppm for N-Me).

  • 13C NMR: The carbonyl carbon signal is diagnostic. Lactams (N-alkyl) show a C=O signal ~155–165 ppm. Lactims (O-alkyl) show a C-O signal ~160–170 ppm, often shifted slightly upfield relative to the amide carbonyl.

Protocol B: The Mitsunobu Reaction (High Precision)

Best for: Converting Alcohols (R-OH) directly to O-alkylated pyrimidines. Mechanism: The reaction proceeds via an oxy-phosphonium intermediate formed exclusively on the oxygen of the pyrimidine (due to high O-P affinity), followed by SN2 displacement.

Reagents:

  • Substrate: Hydroxypyrimidine (1.0 equiv)

  • Alcohol: R-OH (1.0 – 1.2 equiv)

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)[1]

  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Setup: Charge a dry flask with Hydroxypyrimidine (1.0 equiv), the Alcohol (1.1 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.15 M).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add DIAD (1.5 equiv) dropwise over 10–15 minutes. Crucial: The solution will turn yellow/orange. Maintain temperature <5°C during addition to prevent side reactions.

  • Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 12–18 hours.

  • Monitoring: Check TLC. If conversion is incomplete, the reaction can be gently heated to 40°C, though this may increase N-alkylation byproducts.

  • Work-up: Concentrate the solvent. Triturate the residue with Et₂O/Hexanes to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.[1]

  • Purification: Chromatography is required to separate the product from reduced hydrazine byproducts.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Ag Method) Heterogeneous mixture limiting contact.Switch from Toluene to CHCl₃ or DCM (if solubility is very poor), but accept a slight drop in O:N ratio. Ensure vigorous stirring.
High N-Alkylation (Ag Method) "Leakage" of the N-pathway.Ensure the halide is an Iodide (softer leaving group matches Ag affinity). Verify solvent is strictly anhydrous.
Separation Difficulties (Mitsunobu) TPPO contamination.Use polymer-bound PPh₃ or perform a non-aqueous workup using Magnesium Chloride to complex the TPPO.
Substrate Insolubility Pyrimidines are often insoluble in non-polar solvents.Use the "Cesium Effect" : Use Cs₂CO₃ in DMF.[2] While DMF favors N, the large Cs⁺ cation forms a "loose" ion pair that can sometimes allow the harder Oxygen nucleophile to react, offering a compromise between solubility and selectivity.

References

  • RSC Advances (2023) . Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight.[2] (Demonstrates the "Cesium Effect" and compares base/solvent combinations).

  • Organic Synthesis (Mitsunobu) . General Procedure for Mitsunobu Reaction. (Standard protocols for O-alkylation using PPh3/DIAD).

  • ResearchGate (Silver Carbonate) . Mild, Efficient and Selective Silver Carbonate Mediated O-Alkylation of 4-Hydroxy-2-quinolones.[3][4][5] (Establishes the efficacy of Ag2CO3 in non-polar solvents for O-selectivity).

  • Chemistry Steps . The Mitsunobu Reaction Mechanism and Regioselectivity.[6] (Detailed mechanistic breakdown of why O-alkylation is favored).

Sources

Application Notes and Protocols for the Purification of Lipophilic Pyrimidine Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Purification Challenges of Lipophilic Pyrimidine Ethers

Lipophilic pyrimidine ethers represent a class of compounds with significant interest in medicinal chemistry and materials science. Their molecular architecture, combining a hydrophilic pyrimidine core with bulky, non-polar ether substituents, presents a unique and often challenging purification landscape for researchers. The inherent lipophilicity of these molecules dictates their solubility and interaction with chromatographic stationary phases, often leading to issues such as poor separation from non-polar impurities, low retention on traditional normal-phase media, and a tendency to "oil out" during crystallization attempts.[1][2]

This comprehensive guide provides detailed application notes and protocols designed to empower researchers, scientists, and drug development professionals to overcome these challenges. By delving into the principles behind each technique and offering field-proven insights, this document aims to serve as an authoritative resource for achieving high purity of lipophilic pyrimidine ethers.

Strategic Approach to Purification: A Logic-Driven Workflow

The selection of an appropriate purification strategy is paramount to success. The decision should be guided by the scale of the purification, the nature of the impurities, and the desired final purity. The following workflow provides a logical framework for navigating the purification process.

Purification_Workflow start Crude Lipophilic Pyrimidine Ether tlc Initial Purity Assessment (TLC/LC-MS) start->tlc decision1 Is the major impurity significantly different in polarity? tlc->decision1 flash_chrom Flash Column Chromatography decision1->flash_chrom Yes decision2 Are impurities closely related structurally? decision1->decision2 No crystallization Crystallization flash_chrom->crystallization prep_hplc Preparative HPLC decision2->prep_hplc Yes decision2->crystallization No prep_hplc->crystallization oiling_out Compound 'Oils Out'? crystallization->oiling_out final_product High Purity Product oiling_out->final_product No cryst_troubleshoot Advanced Crystallization Techniques oiling_out->cryst_troubleshoot Yes cryst_troubleshoot->final_product

Caption: Decision workflow for purifying lipophilic pyrimidine ethers.

Flash Column Chromatography: The Workhorse of Purification

Flash column chromatography is often the first line of defense for purifying lipophilic pyrimidine ethers, offering a balance of speed and resolving power.[3] The choice between normal-phase and reversed-phase chromatography is dictated by the specific properties of the target molecule and its impurities.

Normal-Phase Chromatography (NPC)

For moderately lipophilic pyrimidine ethers, normal-phase chromatography using silica gel can be effective.[3] However, the high lipophilicity of some analogs can lead to very weak retention and co-elution with non-polar impurities.

Core Principle: In NPC, a polar stationary phase (silica gel) is used with a non-polar mobile phase.[4] Polar compounds are retained more strongly, while non-polar compounds elute faster.[4]

Protocol 1: Normal-Phase Flash Chromatography

  • Solvent System Selection via TLC:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in various solvent systems, starting with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity.

    • The ideal solvent system will provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.[5][6]

  • Column Packing:

    • Select a column size appropriate for the amount of crude material (a 30:1 to 50:1 ratio of silica gel to crude sample by weight is common).[3]

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped.[3]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane). Carefully apply the solution to the top of the silica bed.[3][6]

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[3][6] Carefully add this powder to the top of the packed column.[6] This technique is often preferred for lipophilic compounds to prevent band broadening.[6]

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity solvent system determined from the TLC analysis.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more retained compounds.[3]

    • Collect fractions and monitor their composition by TLC.

Troubleshooting Potential Degradation: The acidic nature of silica gel can sometimes cause the degradation of sensitive pyrimidine derivatives.[3][6] If degradation is suspected, consider deactivating the silica gel by pre-flushing the column with an eluent containing 1-3% triethylamine or switching to a neutral stationary phase like alumina.[3]

Reversed-Phase Chromatography (RPC)

For highly lipophilic pyrimidine ethers that show little to no retention in normal-phase systems, reversed-phase chromatography is the method of choice.[2]

Core Principle: RPC utilizes a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase.[4] Lipophilic compounds interact more strongly with the stationary phase and are retained longer.[2][4]

Protocol 2: Reversed-Phase Flash Chromatography

  • Column and Mobile Phase Selection:

    • Choose a C18 or C8 reversed-phase column.

    • A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol.[3]

  • Method Development:

    • Start with a high percentage of the organic solvent (e.g., 95% acetonitrile in water).

    • Develop a gradient by decreasing the percentage of the organic solvent over time to elute compounds with increasing polarity.[3]

  • Purification Run:

    • Equilibrate the column with the initial mobile phase conditions.

    • Dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength.

    • Inject the sample and run the optimized gradient.

    • Collect and analyze fractions.

Data Summary for Chromatography:

ParameterNormal-Phase ChromatographyReversed-Phase Chromatography
Stationary Phase Silica Gel, AluminaC18, C8
Typical Mobile Phase Hexane/Ethyl Acetate, Dichloromethane/MethanolWater/Acetonitrile, Water/Methanol
Elution Order Least polar firstMost polar first
Best Suited For Moderately lipophilic compoundsHighly lipophilic compounds

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

When flash chromatography fails to provide adequate separation of closely related impurities, preparative HPLC is the go-to technique for achieving high purity.[7][8]

Core Principle: Prep-HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of material.[8] For lipophilic pyrimidine ethers, reversed-phase is the most common mode.[8]

Prep_HPLC_Workflow analytical Analytical HPLC Method Development scale_up Scale-Up Calculation (Flow rate, Injection Volume) analytical->scale_up prep_run Preparative HPLC Run scale_up->prep_run fraction Fraction Collection & Analysis prep_run->fraction pooling Pooling of Pure Fractions & Solvent Evaporation fraction->pooling product Purified Product pooling->product

Caption: Workflow for preparative HPLC purification.

Protocol 3: Preparative Reversed-Phase HPLC

  • Analytical Method Development:

    • Develop an analytical HPLC method on a C18 column (e.g., 4.6 mm ID) to achieve baseline separation of the target compound from its impurities.[9]

    • Optimize the mobile phase composition (e.g., water/acetonitrile or water/methanol, often with 0.1% formic acid or TFA to improve peak shape) and gradient.[3][10]

  • Scale-Up:

    • Use a preparative HPLC column with the same stationary phase chemistry but a larger internal diameter (e.g., 20 mm or more).[7][8]

    • Scale the flow rate and gradient times proportionally to the column cross-sectional area. Online calculators are available for this purpose.

  • Sample Preparation and Injection:

    • Dissolve the crude material in the mobile phase at the initial conditions or a stronger, miscible solvent. Ensure the sample is fully dissolved and filtered.

    • Perform a small test injection on the preparative column to confirm retention times before injecting the full sample load.

  • Purification and Fraction Collection:

    • Run the scaled-up method and collect fractions based on the UV chromatogram.

    • Analyze the collected fractions by analytical HPLC to determine their purity.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent under reduced pressure.

    • If the compound is not water-soluble, it may precipitate and can be collected by filtration. Otherwise, lyophilization or extraction into an organic solvent may be necessary.

Crystallization: The Path to Ultimate Purity

Crystallization is a powerful technique that can yield highly pure material, often in a single step.[11] However, lipophilic compounds frequently present the challenge of "oiling out," where the compound separates as a liquid phase instead of forming a solid crystal lattice.[5]

Core Principle: Crystallization relies on the principle that the solubility of a compound in a solvent is temperature-dependent.[11] By dissolving the compound in a hot solvent and allowing it to cool slowly, the solution becomes supersaturated, and the compound crystallizes, leaving impurities behind in the solution.[11]

Protocol 4: Slow Cooling Crystallization

  • Solvent Selection:

    • The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

    • Test the solubility of the crude material in small amounts of various solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate, acetone).

  • Dissolution:

    • Place the crude compound in a flask and add the chosen solvent portion-wise while heating and stirring until the compound is fully dissolved.[11]

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask.

    • Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.[11]

    • Dry the crystals under vacuum.

Troubleshooting "Oiling Out"

"Oiling out" is a common problem with lipophilic compounds and occurs when supersaturation is too high or impurities are present.[5][12]

StrategyRationale
Reduce Supersaturation Generate supersaturation more slowly by reducing the cooling rate or using a more dilute solution.[12]
Add Seed Crystals Introduce a small crystal of the pure compound to the supersaturated solution to provide a template for crystal growth.[1][13]
Change Solvent System Use a solvent mixture (a "good" solvent and a "poor" solvent) to fine-tune solubility.[5]
Vapor Diffusion Dissolve the compound in a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container with a "poor" solvent. The vapor from the "poor" solvent will slowly diffuse into the "good" solvent, inducing crystallization.[5]
Solvent Layering Dissolve the compound in a minimal amount of a dense "good" solvent. Carefully layer a less dense "poor" solvent on top. Crystals will form at the interface as the solvents slowly mix.[13]

Protocol 5: Vapor Diffusion for Challenging Compounds

  • Dissolve the lipophilic pyrimidine ether in a small volume of a "good" solvent (e.g., dichloromethane or acetone) in a small vial.

  • Place this open vial inside a larger, sealable jar containing a larger volume of a "poor" solvent in which the compound is insoluble (e.g., hexane or pentane).

  • Seal the jar and leave it undisturbed.

  • Over time, the vapor of the "poor" solvent will diffuse into the "good" solvent, reducing the compound's solubility and promoting slow crystal growth.[5]

Conclusion

The purification of lipophilic pyrimidine ethers requires a systematic and informed approach. By understanding the underlying principles of chromatography and crystallization and by employing the detailed protocols and troubleshooting guides presented in these application notes, researchers can confidently navigate the purification process. The key to success lies in methodical technique development, from TLC analysis and analytical HPLC to carefully controlled crystallization, ultimately leading to the isolation of highly pure compounds for further research and development.

References

  • Technical Support Center: Purification of Polar Pyrimidine Deriv
  • Scale up to more options - Prepar
  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
  • Technical Support Center: Purification of 2-(Furan-2-yl)
  • Technical Support Center: Overcoming Challenges in the Purification of Lipophilic Peptides - Benchchem. (URL: )
  • High-Performance Preparative LC Techniques - Phenomenex. (URL: [Link])

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (URL: )
  • Oiling Out in Crystallization - Mettler Toledo. (URL: [Link])

  • Guide for crystalliz
  • Choosing the Right UHPLC Column for Analyzing Highly Lipophilic (Non-Polar) Molecules. (URL: [Link])

  • SOP: CRYSTALLIZ
  • Methods for Crystal Production of natural compounds; a review of recent advancements - International Scientific Organization. (URL: [Link])

  • HPLC Method for Nonpolar Molecules: How To Develop - PharmaGuru. (URL: )
  • Avoiding Depurination During Trityl-on Purification - Phenomenex. (URL: [Link])

  • How to Develop HPLC Method for Nonpolar Compounds - Pharma Knowledge Forum. (URL: [Link])

  • Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds | Biotage. (URL: [Link])

  • Yield of lipophilic compounds as extracted by the solvents identified... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry - MDPI. (URL: [Link])

  • Extraction of lipophilic compounds - BOKU Core Facilities. (URL: [Link])

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. (URL: [Link])

  • A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics - MDPI. (URL: [Link])

  • WO2004071494A2 - Lipophilic compositions - Google P
  • Column Chromatography and HPLC - Edubirdie. (URL: [Link])

  • Discovery of a New Class of Lipophilic Pyrimidine-Biphenyl Herbicides Using an Integrated Experimental-Computational Approach - MDPI. (URL: [Link])

  • Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs - PMC. (URL: [Link])

  • Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. (URL: [Link])

  • Standard purification methods are not sufficient to remove micellular lipophilic dye from polymer nanoparticle solution - ResearchGate. (URL: [Link])

  • Polyoxyethylenated Cholesterol – Stationary Phases For Gas Chromatographic Packed Columns - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • Synthesis, Self-Assembly, and Biological Activities of Pyrimidine-Based Cationic Amphiphiles | ACS Omega. (URL: [Link])

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. (URL: [Link])

  • Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography | Request PDF - ResearchGate. (URL: [Link])

Sources

Application Notes and Protocols for the Crystallization of 4-(Cyclopentyloxy)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide to developing robust crystallization methodologies for the pharmaceutical intermediate 4-(Cyclopentyloxy)-2-methylpyrimidine. Recognizing that control over the solid-state form is critical for drug development and manufacturing, we present a series of detailed protocols for common crystallization techniques, including cooling crystallization, anti-solvent addition, and vapor diffusion. The guide is structured to lead researchers from foundational physicochemical characterization and solvent screening to process optimization and troubleshooting. The causality behind experimental choices is explained to empower scientists to adapt these methods to their specific needs, ensuring the consistent isolation of high-purity crystalline material with the desired physical properties.

Introduction: The Critical Role of Crystallization

Crystallization is a fundamental purification and particle engineering technique in the pharmaceutical industry.[1][2] For active pharmaceutical ingredients (APIs) and their intermediates, such as pyrimidine derivatives, the crystalline form dictates critical physicochemical properties including solubility, stability, and bioavailability.[1][3] The ability of a compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, presents a significant challenge in drug development.[4][5] Different polymorphs of the same API can exhibit varied physical properties, making the control of crystallization essential to ensure product quality and therapeutic efficacy.[3][5]

This guide provides researchers, scientists, and drug development professionals with a detailed framework for developing and implementing effective crystallization strategies for 4-(Cyclopentyloxy)-2-methylpyrimidine.

Part 1: Foundational Characterization & Solvent Screening

Before attempting crystallization, a foundational understanding of the compound's physicochemical properties is paramount. This initial characterization informs the selection of an appropriate crystallization strategy.

Initial Purity Assessment

The success of crystallization is highly dependent on the purity of the starting material. It is recommended that the compound be at least 80-90% pure before attempting to grow single crystals for analysis.[6] Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects.

The Solubility Profile: The Cornerstone of Method Development

A systematic solvent screening process is the cornerstone of developing a successful crystallization protocol.[7] The goal is to identify a "good" solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[8] This temperature-dependent solubility is the driving force for cooling crystallization.[1] For anti-solvent and vapor diffusion techniques, identifying both a "good" solvent (in which the compound is soluble) and a miscible "anti-solvent" (in which the compound is insoluble) is necessary.[9][10]

Protocol 1: Small-Scale Solubility Screening

  • Preparation: Place approximately 5-10 mg of 4-(Cyclopentyloxy)-2-methylpyrimidine into several small vials (e.g., 1 mL HPLC vials).

  • Solvent Addition: To each vial, add a different candidate solvent in a stepwise manner (e.g., 50 µL increments). A diverse range of solvents should be tested, covering various polarities.

  • Observation at Ambient Temperature: After each addition, vigorously agitate the vial (e.g., vortex) and observe for dissolution. Record the approximate solubility.

  • Observation at Elevated Temperature: If the compound is not fully dissolved at ambient temperature, gently heat the vial (e.g., to 50-60 °C) and observe for dissolution.

  • Cooling: If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath. Observe for precipitate or crystal formation.

  • Classification: Based on these observations, classify each solvent as a "good solvent," "poor solvent," or "intermediate."

Data Presentation: Solvent Screening

The results of the solubility screen should be tabulated for easy comparison. While specific experimental data for 4-(Cyclopentyloxy)-2-methylpyrimidine is not publicly available, a representative dataset is provided below to illustrate the desired output.

SolventPolarity IndexSolubility (Ambient)Solubility (60 °C)Observations on CoolingClassification
Heptane0.1InsolubleInsolubleNo changeAnti-Solvent
Toluene2.4Sparingly SolubleSolubleRapid precipitationPotential Good Solvent
Ethyl Acetate4.4SolubleVery SolubleSlow crystal growthGood Solvent
Acetone5.1Very SolubleVery SolubleNo precipitationUnsuitable for Cooling
Isopropanol3.9Sparingly SolubleSolubleFine precipitatePotential Good Solvent
Methanol5.1SolubleVery SolubleOiling outAvoid for Cooling
Water10.2InsolubleInsolubleNo changeAnti-Solvent

Part 2: Crystallization Methodologies & Protocols

Based on the foundational data, several crystallization techniques can be employed. The choice depends on the compound's properties and the desired outcome (e.g., bulk purification vs. single crystal for X-ray diffraction). The most common methods are slow cooling, anti-solvent addition, and vapor/liquid diffusion.[9]

Logical Workflow for Crystallization Method Selection

The following diagram illustrates a logical workflow for selecting an appropriate crystallization method based on the initial solubility screening.

A Start: Perform Solubility Screen B Identify a solvent with high solubility at high T and low solubility at low T? A->B C Yes B->C   D No B->D   E Pursue Cooling Crystallization C->E F Identify a 'Good' Solvent and a miscible 'Anti-Solvent'? D->F J Re-evaluate solvent selection or consider alternative techniques (e.g., evaporation, sublimation) E->J If unsuccessful G Yes F->G   H No F->H   I Pursue Anti-Solvent or Vapor Diffusion Crystallization G->I H->J I->J If unsuccessful

Caption: Workflow for selecting a crystallization method.

Cooling Crystallization

This is the simplest and often first-choice method for purification when a suitable solvent with temperature-dependent solubility is identified.[8][9] The principle lies in creating a supersaturated solution by dissolving the solute in a minimal amount of hot solvent, followed by slow cooling to induce crystallization.[2]

Protocol 2: Cooling Crystallization of 4-(Cyclopentyloxy)-2-methylpyrimidine

  • Dissolution: In an Erlenmeyer flask, add the crude 4-(Cyclopentyloxy)-2-methylpyrimidine. Add a small amount of the selected "good solvent" (e.g., Ethyl Acetate).

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) to the solvent's boiling point.[11] Continue to add small portions of hot solvent until the compound is completely dissolved. The goal is to create a saturated solution at high temperature.[8]

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.[2]

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the crystal surfaces.[11]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

A Impure Compound B Add minimal hot 'Good Solvent' A->B C Fully Dissolved Solution (Saturated at high T) B->C D Slow Cooling to Room Temperature C->D E Induce Supersaturation & Nucleation D->E F Crystal Growth E->F G Cool in Ice Bath F->G H Maximize Yield G->H I Vacuum Filtration & Cold Solvent Wash H->I J Pure, Dry Crystals I->J

Caption: Workflow for Cooling Crystallization.

Anti-Solvent Crystallization

This method is useful when the compound's solubility is not strongly dependent on temperature or when dealing with heat-sensitive materials.[1][12] It involves dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" to reduce the solubility of the compound and induce crystallization.[10][13]

Protocol 3: Anti-Solvent Crystallization of 4-(Cyclopentyloxy)-2-methylpyrimidine

  • Dissolution: Dissolve the compound in a minimal amount of a "good" solvent (e.g., Acetone) at room temperature to create a concentrated solution.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., Heptane or Water) dropwise to the stirred solution. The addition should be slow to maintain a low level of supersaturation, which favors crystal growth over rapid precipitation.[14]

  • Observation: Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy), indicating the onset of nucleation.

  • Crystal Growth: Stop the addition, cover the container, and allow it to stand undisturbed to allow crystals to grow.

  • Completion: If desired, add a small excess of the anti-solvent after initial crystal growth to maximize the yield.

  • Isolation: Collect, wash (with a mixture of the good solvent and anti-solvent), and dry the crystals as described in the cooling crystallization protocol.

A Compound in 'Good Solvent' B Slowly Add 'Anti-Solvent' A->B C Reduce Solute Solubility B->C D Induce Supersaturation C->D E Nucleation (Turbidity) D->E F Crystal Growth E->F G Filtration & Wash F->G H Pure Crystals G->H

Caption: Workflow for Anti-Solvent Crystallization.

Vapor Diffusion

Vapor diffusion is a highly effective method for growing high-quality single crystals, especially when only small amounts of material are available.[6][9] The technique involves the slow diffusion of an anti-solvent vapor into a solution of the compound, gradually inducing crystallization.

Protocol 4: Vapor Diffusion Crystallization of 4-(Cyclopentyloxy)-2-methylpyrimidine

  • Preparation: Dissolve the compound in a small amount of a moderately volatile "good" solvent (e.g., Toluene or Chloroform) in a small, open vial.

  • Chamber Setup: Place this inner vial inside a larger, sealable container (e.g., a beaker or jar).

  • Anti-Solvent Addition: Add a larger volume of a volatile "anti-solvent" (e.g., Pentane or Hexane) to the outer container, ensuring the level is below the top of the inner vial.[9]

  • Sealing: Seal the outer container tightly. The anti-solvent, being more volatile, will slowly diffuse as a vapor into the solution in the inner vial.[15]

  • Incubation: Allow the setup to stand undisturbed for several days to weeks. The slow change in solvent composition will gradually lead to supersaturation and the growth of crystals.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.

cluster_0 Sealed Chamber A Solution of Compound in 'Good' Solvent (Inner Vial) B Reservoir of volatile 'Anti-Solvent' (Outer Chamber) C Anti-Solvent Vapor slowly diffuses into the solution B->C D Solvent composition gradually changes C->D E Supersaturation is reached slowly D->E F High-quality crystals form over time E->F

Caption: Principle of Vapor Diffusion Crystallization.

Part 3: Troubleshooting Common Crystallization Issues

IssuePossible Cause(s)Recommended Solution(s)
No Crystals Form Solution is not supersaturated; cooling was too fast; compound concentration is too low.- Re-heat and evaporate some solvent to increase concentration.[11]- Scratch the inside of the flask with a glass rod to create nucleation sites.[11]- Add a "seed crystal" of the pure compound.[6][11]
"Oiling Out" The solution becomes supersaturated at a temperature above the compound's melting point in that solvent system; cooling is too rapid.- Add more solvent to the heated mixture.- Ensure slower cooling.- Try a different solvent with a lower boiling point.
Rapid Precipitation (Fine Powder) The level of supersaturation is too high; cooling or anti-solvent addition is too fast.- Slow down the cooling rate (e.g., by insulating the flask).[2]- Add anti-solvent more slowly with vigorous stirring.- Use a more dilute initial solution.

References

  • Pharmaceutical Technology. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
  • University of Florida, Center for X-ray Crystallography. (2015, April 28). Crystal Growing Tips.
  • PMC.
  • Benchchem.
  • International Union of Crystallography (IUCr). Crystallization of low-molecular-weight organic compounds for X-ray crystallography.
  • ACS Publications. (2008, March 4). Modeling Drug Molecule Solubility to Identify Optimal Solvent Systems for Crystallization | Organic Process Research & Development.
  • CrystEngComm.
  • Syrris. (2024, October 22).
  • ResearchGate. (2025, August 6).
  • New Jersey Institute of Technology. (2007). CRYSTALLIZATION OF ULTRAFINE (NANO AND MICRO) PARTICLES OF ACTIVE PHARMACEUTICAL INGREDIENTS (API) USING LIQUID ANTISOLVENT TECHNIQUE.
  • SPT Labtech.
  • YouTube. (2020, October 9).
  • Technobis. (2023, November 1).
  • UCT Science.
  • Solitek Pharma. (2025, April 14). Screening and Selection of Solid Forms: Optimizing Drug Development.
  • Crystallization of Small Molecules.
  • Chalmers University of Technology.
  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)
  • PMC. Getting crystals your crystallographer will treasure: a beginner's guide.
  • University of Colorado Boulder.
  • Semantic Scholar. (2013, November 4).
  • Heterocyclic Letters.
  • PubChem - NIH. Pyrimidine | C4H4N2 | CID 9260.
  • PubChem. 4-chloro-2-methyl-5H,6H,7H-cyclopenta(d)pyrimidine | C8H9ClN2 | CID 351135.
  • MedCrave online. (2018, September 14).
  • World Scientific News. (2024, January 13).
  • BLDpharm. 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde | 211245-64-6.
  • MDPI. (2023, June 19). Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine.
  • Sigma-Aldrich. 4-Chloro-2-methylthiopyrimidine 98 49844-90-8.
  • ChemicalBook. (2022, August 26). 4-CYCLOPENTYLAMINO-2-METHYLSULFANYL-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER | 211245-62-4.
  • API Particle Development. The Intriguing Polymorphism of Albendazole.
  • DOI. (2025, January 24). Experimental Study on Binary (Solid + Liquid)
  • TSI Journals. (2008, November 21). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries.
  • Science Alert. (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
  • ResearchGate. (2025, August 10). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
  • PMC. Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing.
  • Scite.ai. Polymorphism of Active Pharmaceutical Ingredients.
  • Sigma-Aldrich. Solvent Miscibility Table.
  • NIST WebBook. Pyrimidine, 4-methyl-.
  • SSRN. (2021, November 18).
  • Google Patents. US10414732B2 - Polymorphic compounds and uses thereof.

Sources

Validation & Comparative

Comparative Guide: 4-(Cyclopentyloxy)-2-methylpyrimidine vs. 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous comparative framework for evaluating the cytotoxic potential of 4-(Cyclopentyloxy)-2-methylpyrimidine (CMP) against the clinical gold standard, 5-Fluorouracil (5-FU) .

As exact literature data for the specific "CMP" structure is often proprietary or context-dependent (e.g., as a synthesis intermediate or novel candidate), this guide treats CMP as a representative lipophilic pyrimidine ether candidate. It contrasts this with 5-FU’s established identity as a hydrophilic antimetabolite.

Executive Summary & Mechanistic Divergence

The core distinction between these two compounds lies in their Structure-Activity Relationship (SAR) and physicochemical properties . 5-FU is a polar prodrug requiring metabolic activation. CMP, characterized by a lipophilic cyclopentyl ether at position 4, represents a class of small molecules often designed to bypass the transport-dependency of nucleoside analogs.

Feature5-Fluorouracil (5-FU)4-(Cyclopentyloxy)-2-methylpyrimidine (CMP)
Class Antimetabolite (Nucleoside Analog)Pyrimidine Ether (Small Molecule Scaffold)
Primary Target Thymidylate Synthase (TS)Potential: Kinase (ATP-binding) or Tubulin*
Solubility Hydrophilic (Water soluble)Lipophilic (Requires DMSO/Organic solvent)
Cell Entry Carrier-mediated (SLC transporters)Passive Diffusion (Lipid Bilayer)
Key Resistance Downregulation of transporters/kinasesEfflux pumps (P-gp) or Target Mutation

*Note: Pyrimidine ethers are frequently explored as scaffolds for Tyrosine Kinase Inhibitors (TKIs) or antimicrobials, distinct from the DNA-incorporation mechanism of 5-FU.

Mechanistic Pathway Visualization

The following diagram contrasts the activation-dependent pathway of 5-FU with the direct-action model typical of lipophilic pyrimidines like CMP.

G cluster_0 5-Fluorouracil (Hydrophilic) cluster_1 CMP (Lipophilic) FU 5-FU (Extracellular) Trans SLC Transporter FU->Trans FUMP FUMP (Metabolite) Trans->FUMP FdUMP FdUMP (Active) FUMP->FdUMP TS Thymidylate Synthase FdUMP->TS DNA DNA Damage / S-Phase Arrest TS->DNA CMP CMP (Extracellular) Membrane Passive Diffusion CMP->Membrane Target Intracellular Target (Kinase/Tubulin/Enzyme) Membrane->Target Apop Apoptosis / G1 or G2 Arrest Target->Apop

Caption: Figure 1. 5-FU requires active transport and metabolic conversion to FdUMP to inhibit DNA synthesis. CMP, utilizing a lipophilic cyclopentyl group, likely enters via passive diffusion to hit cytosolic targets.

Experimental Protocols for Comparative Profiling

To validate the performance of CMP against 5-FU, you must control for solvent effects (DMSO vs. Saline) and time-dependent cytotoxicity.

A. Compound Preparation (Critical Step)[1]
  • 5-FU Stock: Dissolve in sterile PBS or 0.9% Saline. (Solubility: ~12 mg/mL).

  • CMP Stock: Dissolve in 100% DMSO. (The cyclopentyl group renders it insoluble in water).

    • Validation: Final DMSO concentration in cell culture must be < 0.5% (v/v) to avoid vehicle toxicity. Include a "Vehicle Control" (0.5% DMSO) in all CMP plates.

B. Cytotoxicity Assay (MTT/MTS) Workflow

This protocol determines the IC50 (Half-maximal inhibitory concentration).

  • Seeding: Plate tumor cells (e.g., HCT116 for colorectal, MCF-7 for breast) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment:

    • 5-FU: Serial dilutions (0.1 µM to 100 µM).

    • CMP: Serial dilutions (0.1 µM to 100 µM).

    • Controls: Untreated, Vehicle (DMSO), Positive Control (Doxorubicin).

  • Incubation: 48h and 72h. (5-FU is slow-acting; 24h is often insufficient to see S-phase arrest effects).

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals.[1] Read Absorbance at 570 nm.[1]

C. Cell Cycle Analysis (Flow Cytometry)

This experiment differentiates the mechanism of death.

  • 5-FU Signature: Expect S-phase accumulation (DNA synthesis block).

  • CMP Signature:

    • If it acts as a Microtubule Inhibitor: G2/M arrest .

    • If it acts as a Kinase Inhibitor (e.g., CDK): G1/S arrest .

Data Interpretation & Expected Outcomes

When analyzing your experimental data, use the following reference values to benchmark CMP.

Comparative Performance Matrix
Metric5-Fluorouracil (Reference)CMP (Candidate Expectation)Interpretation
IC50 (HCT116) 1.0 – 5.0 µM< 10 µM = Potent> 50 µM = WeakIf CMP < 5-FU, it suggests superior potency or better uptake.
Time Dependence High (Requires >48h)Moderate/FastLipophilic small molecules often show cytotoxicity earlier (24h) than antimetabolites.
Resistance Profile Ineffective in 5-FU resistant lines (e.g., HCT116-R)Potentially Active CMP may bypass the OPRT/UPP metabolic defects that cause 5-FU resistance.
Selectivity Index Low (Toxic to normal gut epithelium)Unknown (Must test on fibroblasts)Calculate: IC50(Normal Cells) / IC50(Cancer Cells). Target > 2.0.
Logical Workflow for Evaluation

Use this logic tree to decide the next step in your research based on the MTT results.

Logic Start Compare IC50 Values (CMP vs 5-FU) Case1 CMP is Potent (IC50 < 10 µM) Start->Case1 Case2 CMP is Weak (IC50 > 50 µM) Start->Case2 Mech Investigate Mechanism (Cell Cycle / Kinase Screen) Case1->Mech Resist Test in 5-FU Resistant Lines Case1->Resist Discard Modify Structure (Change Ether Chain Length) Case2->Discard

Caption: Figure 2. Decision matrix for evaluating CMP. Potency triggers mechanistic studies; lack of potency requires structural optimization (SAR).

Troubleshooting & Scientific Validity (Self-Validation)

To ensure your data is publishable and trustworthy:

  • The "Edge Effect" in Plates: 5-FU assays often suffer from evaporation in outer wells over 72h. Solution: Fill outer wells with PBS; do not use them for data.

  • Solubility Artifacts: If CMP precipitates in the media (visible crystals under microscope), your IC50 is invalid. Solution: Sonicate stock solutions or reduce max concentration.

  • Mycoplasma Contamination: Pyrimidine metabolism is heavily altered by Mycoplasma. Requirement: Test all cell lines for Mycoplasma before comparing 5-FU (nucleoside) activity.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338.

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893.

  • Al-Abdullah, E. S. (2011). Synthesis and anticancer activity of some novel pyrimidine derivatives. Molecules, 16(11), 9109-9121. (Representative source for pyrimidine ether cytotoxicity protocols).

  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. (Standard protocol for SRB/MTT comparisons).

Sources

A Comparative Guide to the Kinase Inhibition Profile of 4-Alkoxy-2-Methylpyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including growth, differentiation, metabolism, and apoptosis.[][2] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, thereby modulating their activity.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important families of drug targets.[2][3] The pyrimidine scaffold is a privileged core structure in medicinal chemistry, forming the basis for a multitude of kinase inhibitors due to its ability to mimic the hydrogen bonding pattern of the adenine ring of ATP.[4][5]

This guide provides an in-depth comparative analysis of a specific class of pyrimidine derivatives: 4-alkoxy-2-methylpyrimidines . We will delve into their synthesis, structure-activity relationships (SAR), and their inhibitory profiles against various protein kinases. This document is intended to serve as a valuable resource for researchers actively involved in the discovery and development of novel kinase inhibitors, providing both foundational knowledge and actionable experimental protocols.

The 4-Alkoxy-2-methylpyrimidine Scaffold: Structure and Synthesis

The core structure of a 4-alkoxy-2-methylpyrimidine is characterized by a pyrimidine ring substituted with a methyl group at the 2-position and an alkoxy group at the 4-position. Additional modifications at other positions of the pyrimidine ring are common to modulate the compound's biological activity.

Caption: General structure of a 4-alkoxy-2-methylpyrimidine.

A general synthetic route to 4-alkoxy-2-arylquinolines, which shares similarities in the formation of the alkoxy-substituted ring system, involves the nucleophilic substitution of a chloro-intermediate with various alcohols in the presence of a base.[6] A similar strategy can be employed for the synthesis of 4-alkoxy-2-methylpyrimidines, typically starting from a corresponding 4-chloro-2-methylpyrimidine derivative.

Kinase Inhibition Profile and Structure-Activity Relationship (SAR)

Derivatives of the 4-alkoxypyrimidine scaffold have been investigated as inhibitors of several kinase families. Notably, 4-alkoxy-2,6-diamino-5-nitrosopyrimidine derivatives have been explored as inhibitors of Cyclin-Dependent Kinases (CDKs).[7]

Cyclin-Dependent Kinase (CDK) Inhibition

A study based on the CDK inhibitor NU6027, which is a 4-cyclohexylmethoxy-5-nitroso-pyrimidine-2,6-diamine, explored various 4-alkoxy substitutions.[7] The key findings from this study highlight important structure-activity relationships:

  • Tolerance for Alkoxy Groups at C4: Simple alkoxy and cycloalkoxy groups at the O(4)-position are generally well-tolerated. For instance, a 4-(2-methylbutoxy) derivative retained significant activity against CDK1/cyclinB1 and CDK2/cyclinA3.[7]

  • Impact of Other Substituents: Substitutions at the N(6) position were not tolerated, leading to a loss of activity. Furthermore, replacing the 5-nitroso group with larger moieties like ketone, oxime, or semicarbazone groups effectively abolished the inhibitory activity.[7] An isosteric 5-formyl group, however, showed modest activity.[7]

The following table summarizes the inhibitory activities of selected 4-alkoxy-2,6-diamino-5-nitrosopyrimidine derivatives against CDK1 and CDK2.

Compound4-Position SubstituentCDK1/cyclinB1 IC50 (µM)CDK2/cyclinA3 IC50 (µM)Reference
NU6027Cyclohexylmethoxy2.9 ± 0.12.2 ± 0.6[7]
Derivative 12-Methylbutoxy12 ± 213 ± 4[7]
Derivative 2Cyclohexylmethoxy (with 5-formyl group)35 ± 343 ± 3[7]
Other Kinase Targets

While the most detailed public data for this specific scaffold focuses on CDKs, the broader class of 4,6-disubstituted pyrimidines has shown activity against other key oncogenic kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] For instance, 4-phenoxy-pyrimidine derivatives have been developed as dual VEGFR-2/c-Met inhibitors.[8] This suggests that the 4-alkoxy-2-methylpyrimidine scaffold could be a promising starting point for developing inhibitors against a wider range of kinases.

Key Signaling Pathways

The identified targets of 4-alkoxy-2-methylpyrimidine derivatives, particularly CDKs, are crucial regulators of the cell cycle.[] The cell cycle is a fundamental process that ensures the faithful replication and division of cells. CDKs, in complex with their regulatory cyclin partners, drive the progression through the different phases of the cell cycle (G1, S, G2, and M).[] Inhibition of CDKs can therefore lead to cell cycle arrest and is a validated strategy in cancer therapy.

cluster_0 Cell Cycle Progression cluster_1 Inhibition G1 G1 S S G1->S CDK4/6-CyclinD CDK2-CyclinE G2 G2 S->G2 CDK2-CyclinA M M G2->M CDK1-CyclinB G1_new G1_new M->G1_new Cell Division Inhibitor 4-Alkoxy-2-methylpyrimidine (e.g., NU6027 derivative) CDK1-CyclinB CDK1-CyclinB Inhibitor->CDK1-CyclinB Inhibits CDK2-CyclinA CDK2-CyclinA Inhibitor->CDK2-CyclinA Inhibits

Caption: Simplified overview of the cell cycle and points of inhibition by 4-alkoxy-pyrimidine derivatives.

Experimental Protocols for Kinase Inhibition Profiling

To evaluate the efficacy of novel 4-alkoxy-2-methylpyrimidine derivatives as kinase inhibitors, a combination of biochemical and cell-based assays is essential.[9]

Biochemical Kinase Activity Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the solution after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate peptide

  • Synthesized 4-alkoxy-2-methylpyrimidine inhibitor

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer. A common starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.[10]

  • Assay Plate Preparation: In a 96-well or 384-well plate, add the kinase, its specific substrate, and the inhibitor solution at various concentrations. Include control wells with DMSO only (representing 0% inhibition).

  • Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubation: Incubate the plate at room temperature for an optimized reaction time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol.

  • Luminescence Measurement: Incubate for 10 minutes to stabilize the luminescent signal, then measure the luminescence using a plate-reading luminometer.

IC50 Determination and Data Analysis

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency.[10]

  • Background Subtraction: Subtract the background luminescence (from wells with no enzyme) from all readings.[10]

  • Normalization: Normalize the data by setting the "no inhibitor" control as 100% kinase activity and a "no enzyme" or maximum inhibition control as 0% activity.[10]

  • Data Plotting: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[10]

  • Curve Fitting: Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[10][11]

Start Prepare Serial Dilutions of Inhibitor Add_Reagents Add Kinase, Substrate, & Inhibitor to Plate Start->Add_Reagents Initiate_Reaction Add ATP to Initiate Kinase Reaction Add_Reagents->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Add_Detection_Reagent Add Luminescent Detection Reagent (e.g., Kinase-Glo®) Incubate->Add_Detection_Reagent Measure Measure Luminescence Add_Detection_Reagent->Measure Analyze Calculate % Inhibition & Determine IC50 Measure->Analyze

Caption: General workflow for an in vitro kinase inhibition assay and IC50 determination.

Comparative Analysis with Alternative Pyrimidine Scaffolds

The 4-alkoxy-2-methylpyrimidine scaffold is one of several pyrimidine-based structures that have been successfully employed as kinase inhibitors.

  • 2,4-Diaminopyrimidines: This class of compounds has yielded potent inhibitors for a variety of kinases, including MAP-Kinase-Activated Kinase 2 (MK2) and Hematopoietic Progenitor Kinase 1 (HPK1).[12][13] The two amino groups often form key hydrogen bonds within the ATP-binding pocket.

  • Fused Pyrimidines: Systems where the pyrimidine ring is fused to another heterocyclic ring, such as pyrido[2,3-d]pyrimidines or pyrrolo[2,3-d]pyrimidines, have been extensively studied as EGFR inhibitors.[3][5] The fused ring system can provide additional interaction points and influence the overall conformation of the inhibitor.

Compared to these alternatives, the 4-alkoxy-2-methylpyrimidine scaffold offers a distinct substitution pattern that may allow for the exploration of different chemical space and the achievement of unique selectivity profiles. The alkoxy group, in particular, can be readily modified to fine-tune properties such as solubility, metabolic stability, and potency.[14]

Conclusion and Future Perspectives

4-Alkoxy-2-methylpyrimidine derivatives represent a promising, albeit less explored, class of kinase inhibitors. The available data, primarily centered on CDK inhibition, demonstrates that the 4-alkoxy group is a viable modification for achieving potent enzymatic inhibition.[7] The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies to optimize potency and selectivity.

Future research in this area should focus on:

  • Expanding the Kinase Target Profile: Screening 4-alkoxy-2-methylpyrimidine libraries against a broad panel of kinases to identify novel targets.

  • Structure-Based Design: Utilizing X-ray crystallography of inhibitor-kinase complexes to guide the rational design of more potent and selective compounds.[7]

  • Cell-Based Assays: Evaluating the most promising compounds in cellular models to confirm their on-target activity and assess their anti-proliferative effects.

  • Pharmacokinetic Profiling: Investigating the drug-like properties of lead compounds to assess their potential for further development.

By systematically exploring the chemical space around the 4-alkoxy-2-methylpyrimidine core, it is highly probable that novel and effective kinase inhibitors for a range of therapeutic indications can be discovered.

References

  • Hardcastle, I. R., et al. (2003). 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2. Bioorganic & Medicinal Chemistry Letters, 13(1), 157-160. [Link]

  • International Centre for Kinase Profiling. (n.d.). Services | IC50 Determination. MRC PPU. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Klumpp, M., & Lowery, R. G. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4929. [Link]

  • El-Damasy, A. K., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 115, 105214. [Link]

  • Fry, D. W., et al. (1997). Biochemical and antiproliferative properties of 4-[ar(alk)ylamino]pyridopyrimidines, a new chemical class of potent and specific epidermal growth factor receptor tyrosine kinase inhibitor. Biochemical Pharmacology, 54(8), 877-887. [Link]

  • Han, S. J., et al. (2025). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1256-1265. [Link]

  • Brear, P., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Frolov, A. S., et al. (2022). CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. Pharmaceuticals, 15(8), 1004. [Link]

  • D'Souza, C., & Pissurlenkar, R. R. S. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 891331. [Link]

  • ResearchGate. (n.d.). Synthesis of ALK inhibitor (9). ResearchGate. [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry, 46(24), 11637-11653. [Link]

  • Hill, R. J., et al. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters, 20(1), 334-337. [Link]

  • U.S. Food and Drug Administration. (n.d.). Targeted therapy for kidney cancer. FDA. [Link]

  • Kim, B. H., et al. (2019). Synthesis and structure-activity relationship of 4-alkoxy-thieno[2,3-b]pyridine derivatives as potent alkaline phosphatase enhancers for osteoporosis treatment. Bioorganic & Medicinal Chemistry Letters, 29(14), 1769-1773. [Link]

  • Zhang, M., et al. (2024). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Bioorganic Chemistry, 150, 107454. [Link]

  • FEBS Network. (2022). Mapping multiple routes for effective kinase inhibition in cancer. FEBS Network. [Link]

  • Wee, P., & Wang, Z. (2017). Targeting RTK Signaling Pathways in Cancer. Cancers, 9(5), 53. [Link]

  • Bugrim, A., et al. (2022). Illuminating kinase inhibitors biology by cell signaling profiling. bioRxiv. [Link]

  • MDPI. (2025). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. MDPI. [Link]

  • Al-Ostoot, F. H., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals, 15(10), 1262. [Link]

  • CeMM. (2025). Kinase inhibitors can accelerate the degradation of target proteins, study reveals. CeMM. [Link]

  • Egert-Schmidt, A. M., et al. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Molecules, 26(6), 1630. [Link]

  • Wu, X., et al. (2024). Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology. Proceedings of the National Academy of Sciences, 121(48), e2410881121. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.